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Introduction
Globotriose (Gb3), a neutral glycosphingolipid also known as CD77 or the Pk blood group

antigen, is a critical cell surface receptor involved in a variety of physiological and pathological

processes. Structurally, it is a trisaccharide composed of α-D-galactose-(1→4)-β-D-galactose-

(1→4)-β-D-glucose linked to a ceramide moiety, which anchors it to the outer leaflet of the

plasma membrane. While playing a role in normal cellular functions, Gb3 has garnered

significant attention as a receptor for potent bacterial toxins, a binding site for viruses, and a

key player in the pathophysiology of certain genetic disorders and cancers.

This technical guide provides a comprehensive overview of globotriose as a cell surface

receptor, focusing on its interactions with key ligands, the signaling pathways it initiates, and its

relevance in disease. Detailed experimental protocols and quantitative data are presented to

aid researchers and drug development professionals in their study of this important molecule.

Ligand Interactions and Binding Affinities
Globotriose serves as a high-affinity receptor for a range of biologically significant molecules.

The binding of these ligands to Gb3 is the initial step in a cascade of events that can have

profound effects on cell fate.
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Shiga toxins, produced by Shigella dysenteriae and certain strains of Escherichia coli (e.g.,

O157:H7), are potent protein synthesis inhibitors.[1][2] The B-subunit pentamer of the AB5

toxin binds with high affinity to the carbohydrate portion of Gb3, mediating the toxin's entry into

the cell.[1][3] There are two main types of Shiga toxins, Stx1 and Stx2, which exhibit differential

binding affinities for Gb3.[4] The lipid environment, including the presence of other glycolipids

and cholesterol, can influence the binding of Shiga toxins to Gb3.[4][5]

Verotoxins
Verotoxins, a family of toxins that includes Shiga toxins, also utilize Gb3 as their primary

receptor.[6][7] Verotoxin-1 (VT-1), which is identical to Stx1, binds to Gb3 and induces

apoptosis in Gb3-expressing cells.[8][9]

Viruses
Globotriose has been identified as a receptor or co-receptor for certain viruses. Notably, the

HIV-1 envelope glycoprotein gp120 has been shown to interact with Gb3 on the surface of T

cells, which may play a role in viral entry and pathogenesis.[10]

Table 1: Quantitative Data on Ligand Binding to Globotriose (Gb3)
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Ligand Cell/System Method
Dissociation
Constant (Kd)

Reference(s)

Shiga toxin 1

(Stx1)

Immobilized

glycolipid mixture
ELISA Nanomolar range [4]

Shiga toxin 2

(Stx2)

Immobilized

glycolipid mixture
ELISA Nanomolar range [4]

Shiga toxin 2c/c Purified Gb3 ELISA 0.30 µg/mL [11]

Shiga toxin 2d/d Purified Gb3 ELISA 0.19 µg/mL [11]

Shiga toxin 2c/d Purified Gb3 ELISA 0.95 µg/mL [11]

Shiga toxin 2d/c Purified Gb3 ELISA 0.15 µg/mL [11]

Verotoxin-1 (VT-

1)

C22

hydroxylated

Gb3

Direct binding

assay

Increased affinity

compared to

non-hydroxylated

Gb3

[6]

HIV-1 gp120 CD4+ cells
Radioimmunoass

ay
5 nM (for CD4) [12]

Cellular Expression of Globotriose
The expression of Gb3 varies significantly among different cell types and tissues, which

dictates the susceptibility of these cells to Gb3-binding ligands. Its expression is also

dynamically regulated and can be altered in certain disease states, such as cancer.[1][13][14]

[15][16][17][18]
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Cell
Line/Tissue

Description
Gb3
Expression
Level

Method Reference(s)

Human

Glomerular

Microvascular

Endothelial Cells

(HGMVECs)

Unstimulated
Lower than

mesangial cells

TLC and

PhosphorImager
[19]

Human

Glomerular

Microvascular

Endothelial Cells

(HGMVECs)

TNF-α stimulated
Increased

expression

TLC and

PhosphorImager
[19]

Human

Mesangial Cells
Unstimulated

Comparable to

HeLa cells

TLC and

PhosphorImager
[19]

Detroit 562
Head and Neck

Cancer
84% positive Flow Cytometry [14]

HaCat
Precancerous

Keratinocytes
16% positive Flow Cytometry [14]

MCF7 Breast Cancer < 3% positive Flow Cytometry [14]

T47D Breast Cancer High expression Flow Cytometry [3]

Pancreatic

Carcinoma
Human tissue

Significantly

higher than

normal tissue

(P=0.0006)

TLC [16]

Colorectal

Tumors
Human tissue

Significantly

higher than

normal tissue

(P=0.002)

TLC [13]

Neuroblastoma-

derived TECs

Tumor-derived

endothelial cells
Expressed Not specified
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Gastric

Carcinoma Cell

Lines (e.g.,

St3051)

Human cancer

cell lines

>33% positive in

some lines
Flow Cytometry [17]

Signaling Pathways Mediated by Globotriose
Ligand binding to Gb3 can trigger a variety of intracellular signaling cascades, leading to

diverse cellular responses ranging from apoptosis to proliferation and differentiation.

Shiga Toxin-Induced Apoptosis
Binding of Shiga toxin to Gb3 initiates a well-characterized pathway of retrograde transport.

The toxin is endocytosed and trafficked from early endosomes to the trans-Golgi network

(TGN), and then to the endoplasmic reticulum (ER).[6][15][17][20] In the ER, the catalytic A1

fragment is cleaved and translocated to the cytosol, where it inhibits protein synthesis by

cleaving a specific adenine residue from the 28S rRNA of the 60S ribosomal subunit.[1][2] This

ribotoxic stress, along with other signals, can trigger apoptosis through both caspase-

dependent and -independent mechanisms.[8] Verotoxin-1, for instance, has been shown to

induce a caspase- and mitochondria-dependent apoptotic pathway involving the activation of

caspases 8 and 3.[8]
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Shiga Toxin-Induced Apoptosis Pathway
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Fabry Disease Pathogenesis
Fabry disease is a lysosomal storage disorder caused by a deficiency of the enzyme α-

galactosidase A, leading to the accumulation of Gb3 and its deacetylated form, lyso-Gb3, in

various cells, including podocytes in the kidney.[2][21][22][23][24] This accumulation in

podocytes triggers several signaling pathways that contribute to renal injury. Lyso-Gb3 has

been shown to induce the expression of TGF-β1, extracellular matrix proteins, and activate the

Notch and RIPK3 signaling pathways, leading to fibrosis, inflammation, and podocyte death.[2]

[21][22][23][24][25][26][27][28]
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Gb3-Related Signaling in Fabry Disease Podocytes

Role in Cancer
Aberrant expression of Gb3 is a hallmark of several cancers, including breast, colon,

pancreatic, and head and neck cancers.[1][13][14][15][16] In these malignancies, Gb3

expression is often associated with a more aggressive and metastatic phenotype.[1] Gb3 is

thought to contribute to cancer progression by modulating cell adhesion, migration, and

invasion, potentially through its localization in lipid rafts and interaction with signaling

molecules.[1][29][30]
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Role of Gb3 in Cancer Metastasis

B-Cell Activation
Gb3 (CD77) is expressed on a subpopulation of germinal center B-cells and is involved in B-

cell activation, proliferation, and differentiation.[18][20][31][32][33] Ligation of Gb3 can

modulate B-cell receptor (BCR) signaling and contribute to the humoral immune response.

Experimental Protocols
This section provides detailed methodologies for key experiments used to study globotriose
as a cell surface receptor.

Quantification of Gb3 Expression by Flow Cytometry
This protocol describes the detection and quantification of Gb3 on the cell surface using a

fluorescently labeled antibody or the B-subunit of Shiga toxin.

Materials:

Cells of interest

Phosphate-Buffered Saline (PBS)

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
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Primary antibody: anti-Gb3/CD77 monoclonal antibody or fluorescently labeled Shiga toxin

B-subunit (STxB)

Secondary antibody: Fluorescently labeled anti-mouse IgG (if using an unlabeled primary

antibody)

Flow cytometer

Procedure:

Harvest cells and wash once with cold PBS.

Resuspend cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

Add the primary antibody or fluorescently labeled STxB at the manufacturer's recommended

concentration.

Incubate on ice for 30-60 minutes in the dark.

Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes

between washes.

If using an unlabeled primary antibody, resuspend the cell pellet in 100 µL of FACS buffer

containing the fluorescently labeled secondary antibody.

Incubate on ice for 30 minutes in the dark.

Wash the cells twice with 1 mL of cold FACS buffer.

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

Analyze the samples on a flow cytometer.
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Flow Cytometry Workflow for Gb3 Expression
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Shiga Toxin Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell viability by assessing the metabolic activity of cells,

which is inhibited by Shiga toxin.[3][14][21][23][34][35][36]

Materials:

Vero cells (or other Gb3-positive cell line)

Complete cell culture medium

Shiga toxin (Stx1 or Stx2)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well microplate

Microplate reader

Procedure:

Seed Vero cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate overnight.

Prepare serial dilutions of Shiga toxin in complete medium.

Remove the medium from the cells and add 100 µL of the toxin dilutions to the respective

wells. Include a no-toxin control.

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the

formazan crystals.

Read the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the no-toxin control.

Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of caspase-3, an executioner caspase activated during

apoptosis induced by Gb3 ligands.[2][8][10][16][37][38][39][40]

Materials:

Apoptosis-induced cells and control cells

Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM

EDTA)

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT,

20% Glycerol)

Caspase-3 substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)

96-well black microplate

Fluorometric microplate reader

Procedure:

Prepare cell lysates from both treated and untreated cells by resuspending the cell pellet in

cold lysis buffer and incubating on ice for 15-20 minutes.

Centrifuge the lysates at 16,000 x g for 15 minutes at 4°C and collect the supernatant.

Determine the protein concentration of the lysates.

In a 96-well black plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each

well.

Prepare a reaction master mix containing 2X Reaction Buffer and the caspase-3 substrate.

Add 50 µL of the master mix to each well.
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Incubate the plate at 37°C for 1-2 hours, protected from light.

Measure the fluorescence using a microplate reader with appropriate excitation and

emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

Calculate the fold-increase in caspase-3 activity in the treated samples compared to the

untreated controls.

Quantification of Gb3 by Mass Spectrometry
This method provides absolute quantification of Gb3 levels in cells or tissues.[24][25][26][34]

[41]

Materials:

Cell pellets or tissue homogenates

Internal standard (e.g., C17:0-Gb3)

Solvents for lipid extraction (e.g., chloroform, methanol)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

Add a known amount of the internal standard to the sample.

Perform lipid extraction using a suitable method (e.g., Folch extraction).

Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent.

Inject the sample into the LC-MS/MS system.

Separate the lipid species using a suitable LC column and gradient.

Detect and quantify Gb3 and the internal standard using multiple reaction monitoring (MRM)

in positive ion mode.
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Generate a standard curve using known concentrations of a Gb3 standard to calculate the

absolute amount of Gb3 in the samples.

Conclusion
Globotriose is a multifaceted cell surface receptor with significant implications in health and

disease. Its role as a receptor for bacterial toxins and viruses makes it a critical molecule in

infectious disease research. Furthermore, its altered expression and signaling in cancer and its

central role in the pathology of Fabry disease highlight its potential as a therapeutic target and

a biomarker. The quantitative data and detailed experimental protocols provided in this guide

are intended to facilitate further research into the complex biology of globotriose and to aid in

the development of novel diagnostic and therapeutic strategies targeting this important

receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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